molecular formula C21H30N6O3 B2690593 1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea CAS No. 1203181-32-1

1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea

Katalognummer: B2690593
CAS-Nummer: 1203181-32-1
Molekulargewicht: 414.51
InChI-Schlüssel: OGYOJSBALONPBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H30N6O3 and its molecular weight is 414.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a synthetic urea derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Dihydrofolate Reductase (DHFR) : The compound may exhibit inhibitory activity against DHFR, an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making it a target for cancer therapy .
  • Tyrosine Kinases : The presence of the pyrimidine moiety suggests potential interactions with tyrosine kinases, which are involved in signaling pathways related to cell division and survival. Inhibitors of these kinases are being explored for their roles in cancer treatment and other diseases .

Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives. Here are some notable findings:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various cancer cell lines. For instance, derivatives targeting DHFR have been effective in reducing tumor growth in preclinical models .
  • Inhibitory Effects on Enzymes : Studies indicate that related compounds exhibit moderate to high inhibitory activity against COX-II, an enzyme involved in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties as well .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have revealed that the compound can effectively bind to DHFR and specific tyrosine kinases, supporting its potential as a therapeutic agent .

Case Studies

A few case studies highlight the efficacy of similar compounds:

  • Piritrexim : A known antifolate drug that inhibits DHFR has demonstrated significant antitumor effects in clinical settings for melanoma and urothelial cancer. Its structural similarities to our compound suggest potential for similar therapeutic applications .
  • Pyrido[2,3-d]pyrimidine Derivatives : These compounds have been studied extensively for their ability to inhibit key enzymes involved in cancer cell proliferation. They showed effectiveness against various cancer types, indicating a promising avenue for further research into our target compound .

Data Table: Biological Activities and Targets

Compound NameBiological ActivityTarget EnzymeReference
PiritreximAntitumorDHFR
Pyrido[2,3-d]pyrimidine DerivativesAntiproliferativeTyrosine Kinase
This compoundPotentially Antitumor & Anti-inflammatoryDHFR, Tyrosine Kinase

Wissenschaftliche Forschungsanwendungen

Case Studies

A notable study demonstrated that the compound's structure allows for better binding to protein sites compared to simpler structures, enhancing its cytotoxic effects . The introduction of a piperidine ring was crucial for optimizing its pharmacological properties, indicating that structural complexity can significantly influence therapeutic efficacy.

Data Table: Anticancer Activity Comparison

CompoundCytotoxicity LevelApoptosis InductionReference
1-(2,5-Dimethoxyphenyl)-...HighYes
BleomycinModerateYes

Alzheimer's Disease

The compound has also been investigated for its potential in treating Alzheimer's disease. It has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in the pathophysiology of Alzheimer’s .

Data Table: Neuroprotective Properties

PropertyEffectivenessMechanismReference
Acetylcholinesterase InhibitionHighEnzyme inhibition
Antioxidant ActivityModerateFree radical scavenging

Purinergic System

Research has highlighted the role of purinergic signaling in various biological processes, including immunity and inflammation. The compound may interact with purinergic receptors, offering a novel approach to modulating these pathways .

Potential Applications

This interaction could lead to new therapies for conditions involving immune dysregulation or inflammatory responses. By targeting purinergic receptors, the compound may help in managing diseases such as rheumatoid arthritis or multiple sclerosis.

Data Table: Pharmacological Targets

Target SystemPotential ImpactApplicationReference
Purinergic ReceptorsModulation of immunityInflammatory diseases

Eigenschaften

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3/c1-15-13-19(27-11-5-4-6-12-27)26-20(24-15)22-9-10-23-21(28)25-17-14-16(29-2)7-8-18(17)30-3/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,22,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYOJSBALONPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.